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molecular formula C12H15NS B1611347 1-Tert-butyl-4-(isothiocyanatomethyl)benzene CAS No. 31088-81-0

1-Tert-butyl-4-(isothiocyanatomethyl)benzene

Cat. No. B1611347
M. Wt: 205.32 g/mol
InChI Key: AJKWITCBFDFVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05021412

Procedure details

8.16 g of 4-t-butylbenzylamine was added dropwise at -10° C. with stirring to a mixture of 10.32 g of dicyclohexylcarbodiimide (DCC), 20 ml of carbon disulfide and 100 ml of diethyl ether. The temperature of the mixture was returned to room temperature, and it was left to stand for 12 hours. The reaction solution was filtered, and the residue was washed with diethyl ether. The filtrate was combined with the washing, and the solvent was evaporated under reduced pressure. The resulting oily product was purified by column chromatography silica gel; developing solvent hexane/ethyl acetate (19:1) to give 8.41 g of the desired 4-t-butylbenzyl isothiocyanate.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
10.32 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH2:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C1(N=C=NC2CCCCC2)CCCCC1.[C:28](=S)=[S:29]>C(OCC)C>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:9][N:10]=[C:28]=[S:29])=[CH:11][CH:12]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
8.16 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CN)C=C1
Step Two
Name
Quantity
10.32 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
20 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to room temperature
WAIT
Type
WAIT
Details
it was left
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
WASH
Type
WASH
Details
the residue was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oily product was purified by column chromatography silica gel

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(CN=C=S)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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